3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions and a thiophene ring attached via an ethyl linker
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular functions . These changes can result in a variety of biological activities, as mentioned above .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Amide bond hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Hydrolysis: 3,4-dichlorobenzoic acid and 2-(thiophen-3-yl)ethylamine.
Scientific Research Applications
3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand the interaction of thiophene-containing compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide
- 3,4-dichloro-N-[2-(furan-3-yl)ethyl]benzamide
- 3,4-dichloro-N-[2-(pyridin-3-yl)ethyl]benzamide
Uniqueness
3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This positioning can result in different interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
3,4-dichloro-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-11-2-1-10(7-12(11)15)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGKWNDYJGUEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CSC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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